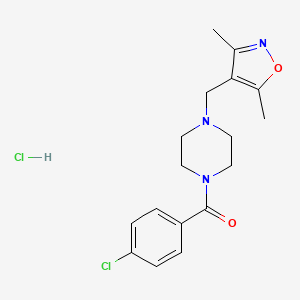
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, also known as BBU, is a novel urea derivative that has attracted significant attention in recent years due to its potential applications in scientific research. BBU is a synthetic compound that has been developed as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in many cellular processes.
科学的研究の応用
Antibacterial and Antifungal Activities
Compounds related to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored for their potential in treating bacterial and fungal infections. Singh and Pandey (2006) synthesized derivatives that demonstrated significant antibacterial and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Singh & Pandey, 2006).
Photoelectric Conversion in Solar Cells
The efficiency of dye-sensitized solar cells can be enhanced using derivatives of the compound . Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to this compound significantly improved the photoelectric conversion efficiency of these solar cells (Wu et al., 2009).
Antitumor Activity
Compounds structurally similar to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown promising results in antitumor studies. Easmon et al. (2006) synthesized derivatives that inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Easmon et al., 2006).
Cardiovascular Research
In cardiovascular research, related compounds have been evaluated for their effects on heart rate and blood pressure. Follath et al. (1976) studied a derivative in dogs and humans, observing significant increases in cardiac output and potential application in treating heart conditions (Follath et al., 1976).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate, followed by reduction of the resulting imine with sodium borohydride and subsequent reaction with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form the final product.", "Starting Materials": [ "3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "benzyl isocyanate", "sodium borohydride", "N,N'-diisopropylcarbodiimide", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in the presence of a suitable solvent to form the corresponding amine.", "Step 3: Reaction of the amine with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide in the presence of a suitable solvent to form the final product, (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941941-15-7 |
製品名 |
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C20H22N4O2 |
分子量 |
350.422 |
IUPAC名 |
1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25) |
InChIキー |
WWMXSUJXZYYJBE-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



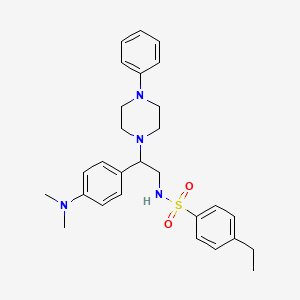
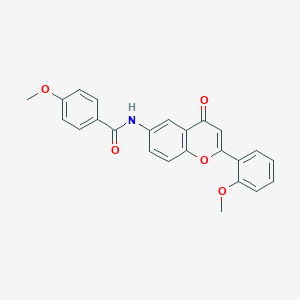
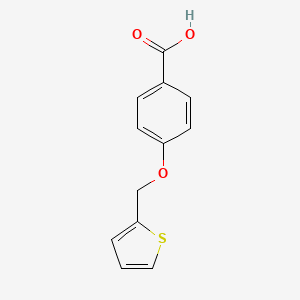
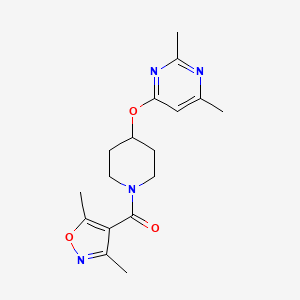
![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)

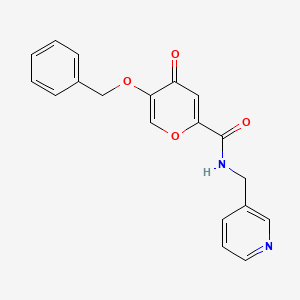
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)
![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)
